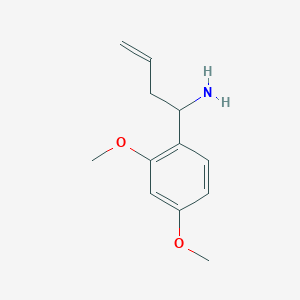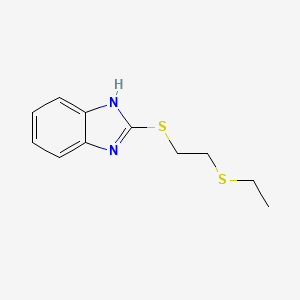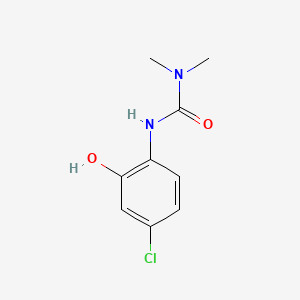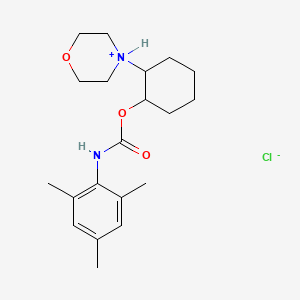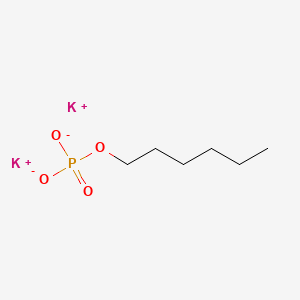
Dipotassium hexyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium hexyl phosphate is an organophosphate compound with the chemical formula (C_6H_{13}O_4PK_2). It is a potassium salt of hexyl phosphate and is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium hexyl phosphate can be synthesized through the reaction of hexyl alcohol with phosphoric acid, followed by neutralization with potassium hydroxide. The general reaction is as follows: [ \text{C}6\text{H}{13}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 ] [ \text{C}6\text{H}{13}\text{OPO}_3\text{H}_2 + 2\text{KOH} \rightarrow \text{C}6\text{H}{13}\text{OPO}_3\text{K}_2 + 2\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the controlled reaction of hexyl alcohol with phosphoric acid under specific temperature and pressure conditions. The resulting hexyl phosphate is then neutralized with potassium hydroxide to form this compound. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium hexyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form hexyl alcohol and potassium phosphate.
Esterification: It can react with alcohols to form esters.
Substitution: It can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically occurs under acidic or basic conditions.
Esterification: Requires an alcohol and an acid catalyst.
Substitution: Requires a nucleophile and appropriate reaction conditions.
Major Products
Hydrolysis: Hexyl alcohol and potassium phosphate.
Esterification: Hexyl esters.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Dipotassium hexyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used as an additive in lubricants and as a corrosion inhibitor in metal treatment processes.
Mécanisme D'action
The mechanism of action of dipotassium hexyl phosphate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, influencing cellular signaling pathways. Its phosphate group can participate in phosphorylation reactions, which are crucial for many cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipotassium phosphate: Used as a food additive and buffering agent.
Monopotassium phosphate: Used in fertilizers and as a food additive.
Tripotassium phosphate: Used in detergents and as a food additive.
Uniqueness
Dipotassium hexyl phosphate is unique due to its hexyl group, which imparts hydrophobic properties, making it useful in applications where both hydrophilic and hydrophobic interactions are required. This distinguishes it from other potassium phosphates that lack such hydrophobic characteristics.
Propriétés
Numéro CAS |
56960-85-1 |
|---|---|
Formule moléculaire |
C6H13K2O4P |
Poids moléculaire |
258.34 g/mol |
Nom IUPAC |
dipotassium;hexyl phosphate |
InChI |
InChI=1S/C6H15O4P.2K/c1-2-3-4-5-6-10-11(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
Clé InChI |
SVQIBPUYKCOPNT-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


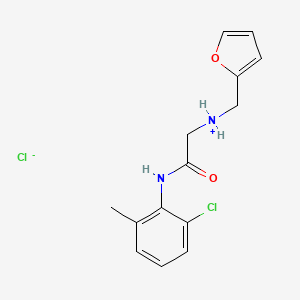
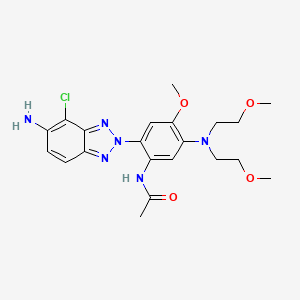
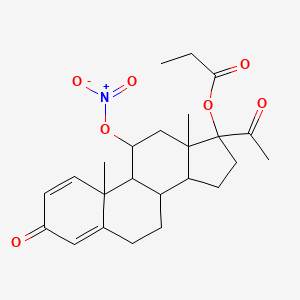
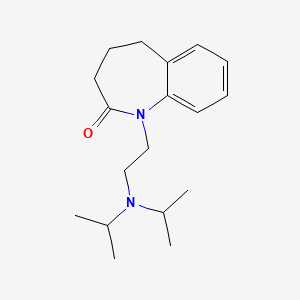
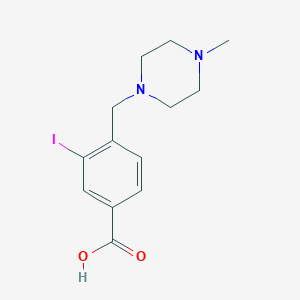

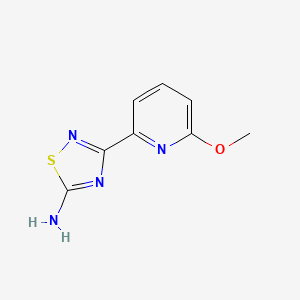
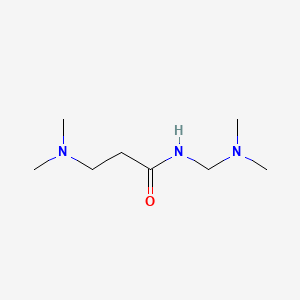
![[(1R,2S,3S,5R,8R,9R,10R,11S)-2,19-diacetyloxy-10-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] benzoate](/img/structure/B13750127.png)
